An In-depth Technical Guide to Z-Pro-Val-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Z-Pro-Val-OH for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-benzyloxycarbonyl-L-prolyl-L-valine (Z-Pro-Val-OH), a crucial dipeptide derivative for professionals in peptide synthesis, medicinal chemistry, and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, supported by detailed experimental protocols and expert insights.
Introduction: The Strategic Importance of Z-Pro-Val-OH
Z-Pro-Val-OH is a protected dipeptide composed of L-proline and L-valine, with the N-terminus of proline shielded by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide chemistry, offering stability under various reaction conditions and allowing for selective deprotection, often through catalytic hydrogenation. The unique structural features of the Pro-Val sequence, combined with the properties of the Z-group, make this dipeptide a valuable building block in the synthesis of complex peptides and peptidomimetics with therapeutic potential.
Its application is particularly strategic in preventing common side reactions during solid-phase peptide synthesis (SPPS) and in constructing specific peptide sequences that are part of bioactive molecules, including enzyme inhibitors and antiviral agents.[1][2] This guide will provide the foundational knowledge and practical protocols to effectively utilize Z-Pro-Val-OH in a research and development setting.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical properties of Z-Pro-Val-OH is fundamental to its successful application.
Chemical Structure
The structure of Z-Pro-Val-OH, with the IUPAC name (2S)-1-[(2S)-1-(benzyloxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid, is characterized by the presence of two chiral centers, both in the S-configuration, corresponding to the natural L-amino acids.
// Atom nodes C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O3 [label="O"]; N1 [label="N"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O4 [label="O"]; N2 [label="N"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; O5 [label="O"]; O6 [label="O"]; H1 [label="H"];
// Benzyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5];
// Carbonyl group of Z C7 -- O1 [len=1.5, style=double]; C7 -- O2 [len=1.5];
// Proline ring O2 -- N1 [len=1.5, style=invis]; // for positioning N1 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- N1 [len=1.5]; C8 -- O3 [len=1.5, style=double]; C8 -- N2 [len=1.5];
// Valine N2 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- O4 [len=1.5, style=double]; C13 -- O5 [len=1.5]; O5 -- H1 [len=1.0]; C12 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C14 -- C16 [len=1.5];
// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,1.5!"]; C3 [pos="-2,-0!"]; C4 [pos="-1.3,-1.5!"]; C5 [pos="0,-1.5!"]; C6 [pos="0.7,0!"]; C7 [pos="1.5,0!"]; O1 [pos="2.2,0.8!"]; O2 [pos="2.2,-0.8!"]; N1 [pos="3.5,0!"]; C8 [pos="4.5,0.8!"]; C9 [pos="5.5,0!"]; C10 [pos="5.5,-1.5!"]; C11 [pos="4,-1.5!"]; O3 [pos="4.5,1.8!"]; N2 [pos="5.8,0.8!"]; C12 [pos="7,0!"]; C13 [pos="8.3,0.8!"]; O4 [pos="8.3,1.8!"]; O5 [pos="9.5,0!"]; H1 [pos="10,0.5!"]; C14 [pos="7,-1.5!"]; C15 [pos="6,-2.3!"]; C16 [pos="8,-2.3!"]; }
Applications in Peptide Synthesis and Drug Development
Z-Pro-Val-OH is a versatile building block with several important applications in the synthesis of therapeutic peptides and other bioactive molecules.
Prevention of Diketopiperazine Formation in SPPS
One of the most significant challenges in solid-phase peptide synthesis (SPPS) is the intramolecular cyclization of a dipeptide-resin intermediate to form a diketopiperazine (DKP), which results in chain termination. This side reaction is particularly prevalent when proline is the second amino acid in the sequence. [2] The use of Z-Pro-OH (and by extension, a pre-formed Z-Pro-Val-OH dipeptide) can effectively mitigate this issue. The Z-group is stable to the basic conditions used for Fmoc deprotection, thus keeping the N-terminus protected and preventing the intramolecular cyclization. [2]
Building Block for Bioactive Peptides and Peptidomimetics
The Pro-Val motif is present in a variety of biologically active peptides. Z-Pro-Val-OH serves as a key intermediate in the synthesis of these molecules, including:
-
Enzyme Inhibitors: Proline and valine residues are often found in the active sites of enzymes, particularly proteases. Z-Pro-Val-OH can be incorporated into peptidomimetic structures designed to inhibit these enzymes, with potential applications in antiviral and anticancer therapies.
-
Cyclic Peptides: The conformational rigidity of proline makes it a valuable component in the design of cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts. [3]Z-Pro-Val-OH can be a precursor in the synthesis of such cyclic structures.
Use as a Chiral Auxiliary
While less common for this specific dipeptide, protected amino acids and dipeptides can be employed as chiral auxiliaries in asymmetric synthesis to control the stereochemistry of newly formed chiral centers. [4][5]The inherent chirality of the proline and valine residues can influence the stereochemical outcome of reactions on a substrate to which the dipeptide is temporarily attached.
Analytical and Quality Control Methods
Ensuring the purity and identity of Z-Pro-Val-OH is critical for its use in synthesis. The following analytical techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for assessing the purity of Z-Pro-Val-OH and for monitoring the progress of reactions involving this dipeptide.
Typical HPLC Conditions (for analytical purposes):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm (for the peptide bond and the Z-group, respectively).
-
Column Temperature: 30-40 °C
For preparative HPLC , the conditions would be scaled up with a larger column diameter and a higher flow rate to isolate the pure compound. [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of Z-Pro-Val-OH.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
Aromatic protons (Z-group): ~7.3 ppm (multiplet, 5H)
-
CH₂ of benzyl group: ~5.1 ppm (singlet or AB quartet, 2H)
-
α-protons of Pro and Val: ~4.0-4.5 ppm (multiplets)
-
δ-protons of Proline ring: ~3.4-3.7 ppm (multiplet, 2H)
-
β and γ-protons of Proline ring: ~1.8-2.2 ppm (multiplets, 4H)
-
β-proton of Valine: ~2.1 ppm (multiplet, 1H)
-
γ-protons of Valine (CH₃ groups): ~0.9 ppm (two doublets, 6H)
-
Carboxylic acid proton: A broad singlet, typically >10 ppm in DMSO-d₆.
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl carbons (amide, carbamate, carboxylic acid): ~170-175 ppm
-
Aromatic carbons (Z-group): ~127-137 ppm
-
CH₂ of benzyl group: ~67 ppm
-
α-carbons of Pro and Val: ~58-60 ppm
-
Proline ring carbons: ~25-47 ppm
-
Valine side chain carbons: ~18-31 ppm
Note: Specific spectral data for Z-Pro-Val-OH is not readily available in the searched literature. The expected chemical shifts are based on the analysis of similar structures and standard chemical shift tables. [7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Z-Pro-Val-OH. Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion would be at m/z 349.17.
Safety and Handling
As a laboratory chemical, Z-Pro-Val-OH should be handled with appropriate care. While a specific safety data sheet (SDS) for Z-Pro-Val-OH is not available from the conducted searches, information from related compounds can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound. [1][9]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood. [1][9]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [1]* In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
Always consult the specific SDS provided by the supplier before use.
Conclusion
Z-Pro-Val-OH is a strategically important dipeptide derivative with significant applications in peptide synthesis and drug development. Its ability to prevent diketopiperazine formation and serve as a building block for complex bioactive peptides makes it an invaluable tool for researchers and scientists. This guide has provided a comprehensive overview of its chemical properties, synthesis, applications, and analytical methods, offering a solid foundation for its effective use in the laboratory.
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Frontiers. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. [Link]
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NextSDS. Z-PRO-VAL-OH — Chemical Substance Information. [Link]
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